molecular formula C16H20N8 B12242839 9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12242839
M. Wt: 324.38 g/mol
InChI Key: KAFLWOJPGLNFED-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a 4-methylpyrimidin-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactionsThe final step involves the attachment of the 4-methylpyrimidin-2-yl group to the piperazine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: A compound with a similar piperazine ring system but different substituents.

    Aripiprazole: Another compound with a similar core structure but different functional groups.

Uniqueness

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a piperazine ring and a pyrimidine group makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C16H20N8/c1-3-22-11-20-13-14(22)18-10-19-15(13)23-6-8-24(9-7-23)16-17-5-4-12(2)21-16/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

KAFLWOJPGLNFED-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C

Origin of Product

United States

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